4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
Overview
Description
4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 4-phenyl-4H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the following steps:
Formation of the 4-phenyl-4H-1,2,4-triazole moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with phenyl isocyanate or similar reagents.
Attachment to the piperidine ring: The triazole moiety is then attached to the piperidine ring through nucleophilic substitution or other suitable reactions.
Common reagents used in these reactions include hydrazine derivatives, phenyl isocyanate, and various bases and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the triazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole or piperidine rings, while reduction may produce reduced forms of these rings .
Scientific Research Applications
4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is used as a building block in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-4H-1,2,4-triazole: A simpler analog without the piperidine ring.
4-(4-methylphenyl)-4H-1,2,4-triazole: A derivative with a methyl group on the phenyl ring.
4-(4-chlorophenyl)-4H-1,2,4-triazole: A derivative with a chlorine atom on the phenyl ring.
Uniqueness
4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for a broader range of interactions and applications compared to simpler analogs .
Properties
IUPAC Name |
4-(4-phenyl-1,2,4-triazol-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDDTCBSURWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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